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Human Pharmacokinetics of Alafosfalin

The table below summarizes key pharmacokinetic parameters of alafesfalin in healthy human volunteers
from a foundational 1980 study [1] [2].

Parameter Findings in Humans
Absorption & Well absorbed after oral administration (doses 50 mg - 2,500 mg). Oral
Bioavailability bioavailability is approximately 50%, largely independent of dose. Some

hydrolysis occurs before the drug reaches systemic circulation [1].

Peak Plasma A 500 mg oral dose resulted in peak serum concentrations of 4-9 mglL,
Concentration achieved within 1 hour of dosing [3].

Protein Binding No significant binding to serum proteins, as reported in animal models [3].
Distribution Distributed to most tissues, though not significantly to the liver or brain [3].
Elimination Half- Approximately 60 minutes (1 hour) [1].
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Parameter

Route of
Elimination

Metabolism

Urinary Excretion

of Intact Drug

Effect of Renal
Impairment

Drug Interaction
(Cephalexin)

Findings in Humans

Primarily renal (urine) [1].

Undergoes metabolic hydrolysis to alanine and L-1-aminoethylphosphonic

acid (fosfalin) [1] [3].

Dose-dependent, increasing from 6 * 1% (after 50 mg dose) to 17 * 1% (after
2,500 mg dose), due to saturable renal reabsorption [1].

Reduced urinary excretion in subjects with impaired glomerular function [1].

When co-administered, alafosfalin and cephalexin are absorbed, distributed, and
eliminated at virtually identical rates [1].

Mechanism of Action and Transport

Alafosfalin is a peptide mimetic. Its antibacterial activity and pharmacokinetics are driven by specific

transport and enzymatic processes.
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Aldafosfalin's bacterial uptake and activation pathway, and its human intestinal absorption mechanism.
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e Bacterial Uptake and Activation: Alafosfalin is actively transported into bacterial cells by
stereospecific oligopeptide permeases [4] [3]. Inside the cell, it is hydrolyzed by aminopeptidases to
release L-1-aminoethylphosphonic acid (fosfalin). Fosfalin inhibits the enzyme alanine racemase,
which is essential for the synthesis of D-alanine, a key component of bacterial peptidoglycan cell walls

[4] [3]. This inhibition leads to bacterial cell lysis [3].

e Human Intestinal Absorption: The oral bioavailability of alafesfalin is facilitated by its active

transport across the intestinal epithelium by H+/peptide symporters, PEPT1 and PEPT?2 [5] [3].

Key Experimental Methodologies

The data in the summary table were generated using standard clinical and analytical techniques [1]:

¢ Study Population: Healthy human volunteers.

¢ Dosing and Sampling: Oral administration of alafosfalin across a wide dose range (50 mg to 2,500
mg), with subsequent collection of blood and urine samples over time.

e Bioanalysis: Drug concentrations in plasma and urine were measured using suitable analytical
methods (the original study likely used microbiological assays or early chromatographic techniques).

e Pharmacokinetic Analysis: Parameters like half-life and bioavailability were calculated from
concentration-time data using established pharmacokinetic models.

e Special Populations: The impact of renal impairment was assessed by studying subjects with
varying degrees of compromised kidney function.

Contemporary Research Context

Although alafosfalin was never licensed for clinical use, interest has resurged due to increasing

antimicrobial resistance [3].

e Activity Against MDR Pathinals: Recent in vitro studies show alafosfalin is active against many
contemporary multidrug-resistant (MDR) strains, including carbapenemase-producing
*Enterobacterales* (MIC90: 4 mg/L) and methicillin-resistant *Staphylococcus aureus* (MRSA)
(MIC90: 8 mg/L) [3].

e Synergistic Combinations: Alafosfalin shows synergistic effects in vitro when combined with 3-
lactam antibiotics like meropenem against carbapenemase-producing isolates [3].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s517799?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC283914/
https://www.semanticscholar.org/paper/Pharmacokinetics-of-alafosfalin%2C-alone-and-in-with-Allen-Lees/8ce6f640758acf9676f51d51efec9897a76a4def
https://www.mdpi.com/1420-3049/25/6/1445
https://www.sciencedirect.com/science/article/abs/pii/S0969805102003487
https://pmc.ncbi.nlm.nih.gov/articles/PMC7188079/
https://www.smolecule.com/products/b517799#alafosfalin-metabolism-and-pharmacokinetics-in-humans
https://www.smolecule.com/products/b517799#alafosfalin-metabolism-and-pharmacokinetics-in-humans
https://www.smolecule.com/products/b517799#alafosfalin-metabolism-and-pharmacokinetics-in-humans
https://www.smolecule.com/products/b517799#alafosfalin-metabolism-and-pharmacokinetics-in-humans
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s517799?utm_src=pdf-bulk
https://www.smolecule.com/products/s517799?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

Smolecule Contact
) o Address: Ontario, CA 91761, United

Your Ultimate Destination for Small-Molecule (aka. States

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/products/s517799?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

